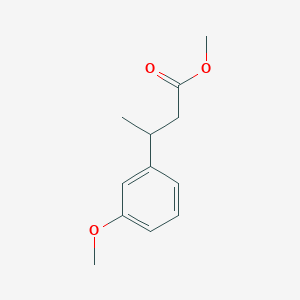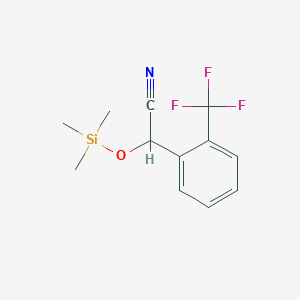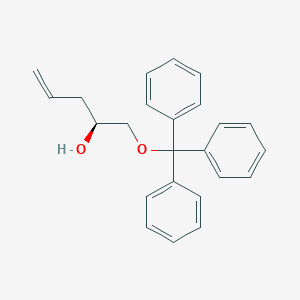
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) is a chiral compound with significant importance in various fields of chemistry and biology. This compound is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The (3R) configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can influence the compound’s reactivity and interactions with biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylglycine (sarcosine) with formaldehyde, followed by cyclization to form the piperazinedione ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired enantiomer in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical and biological properties.
Applications De Recherche Scientifique
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals, where its chiral properties can enhance the efficacy and selectivity of the final products.
Mécanisme D'action
The mechanism by which 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biological pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-1,3-dimethyl-2,5-piperazinedione: The enantiomer of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI), with different spatial arrangement of substituents.
1,4-dimethylpiperazine: A similar compound with methyl groups at different positions on the piperazine ring.
2,5-dimethylpiperazine: Another derivative with methyl groups at the 2 and 5 positions.
Uniqueness
The uniqueness of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) lies in its specific chiral configuration, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and in the development of chiral drugs with specific therapeutic effects.
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
(3R)-1,3-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O2/c1-4-6(10)8(2)3-5(9)7-4/h4H,3H2,1-2H3,(H,7,9)/t4-/m1/s1 |
Clé InChI |
DKJXHTTVLDGGFA-SCSAIBSYSA-N |
SMILES isomérique |
C[C@@H]1C(=O)N(CC(=O)N1)C |
SMILES canonique |
CC1C(=O)N(CC(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,4-Benzenedicarboxylic acid, 2-[(4-methylphenyl)thio]-](/img/structure/B8471856.png)


phosphanium bromide](/img/structure/B8471863.png)


![2-Methyl-4-(pyrrolidin-1-yl)-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1(2H)-dione](/img/structure/B8471881.png)
